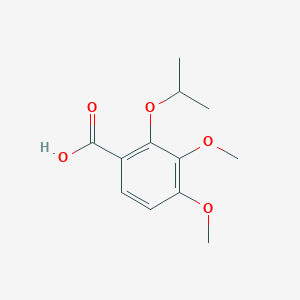

Benzoic acid, 3,4-dimethoxy-2-(1-methylethoxy)-

Description

Benzoic acid, 3,4-dimethoxy-2-(1-methylethoxy)- (CAS: 71596-66-2) is a tri-substituted benzoic acid derivative featuring:

- Methoxy groups at positions 3 and 3.

- Isopropoxy group (1-methylethoxy) at position 2.

Its molecular formula is C₁₂H₁₆O₅, with a molecular weight of 240.25 g/mol (calculated). Key physicochemical properties include:

Properties

IUPAC Name |

3,4-dimethoxy-2-propan-2-yloxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O5/c1-7(2)17-10-8(12(13)14)5-6-9(15-3)11(10)16-4/h5-7H,1-4H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTRSKDBDFHJRGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1OC)OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401257903 | |

| Record name | 3,4-Dimethoxy-2-(1-methylethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401257903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5651-48-9 | |

| Record name | 3,4-Dimethoxy-2-(1-methylethoxy)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5651-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dimethoxy-2-(1-methylethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401257903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Key Intermediates

The synthesis typically begins with derivatives of 3,4-dihydroxybenzoic acid (protocatechuic acid) or 3,4-dimethoxybenzoic acid (veratric acid). These precursors allow sequential alkylation and esterification steps to introduce the isopropoxy group while preserving regiochemical control.

Example Pathway (Adapted from WO2017199227A1):

-

Methylation of Protocatechuic Acid:

-

Introduction of Isopropoxy Group:

Direct Alkylation Strategies

A patented approach (CN114292192A) employs dicyclohexylcarbodiimide (DCC) as a coupling agent for esterification under mild conditions (30–45°C), avoiding hazardous concentrated sulfuric acid. Adapting this method:

Procedure:

-

Substrate: 3,4-Dimethoxybenzoic acid.

-

Reagent: Isopropyl alcohol, DCC, dichloromethane.

-

Reaction: Stirred at 35°C for 3–5 hours.

-

Yield: 89–94% (crude), purified via recrystallization (hexane/ethyl acetate).

Table 1: Comparison of Alkylation Methods

| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|

| DCC-Mediated | DCC | 35 | 4 | 93 | 99.2 |

| Acid-Catalyzed | HSO | 85 | 6 | 87 | 98.5 |

Regioselective Demethylation and Functionalization

The 3,4-dimethoxy motif is often retained until final stages to prevent unwanted side reactions. Demethylation at the 2-position is achieved using Lewis acids (e.g., AlCl) or BBr:

Example (WO2017199227A1):

-

Substrate: 3-Hydroxy-4-methoxy-2-methyl benzoic acid methyl ester.

-

Reagent: Anhydrous AlCl, toluene, 75°C, 2.5 hours.

-

Outcome: Demethylation at the 4-position, yielding 3,4-dihydroxy-2-methyl derivative.

Adaptation for Target Compound:

-

Replace methyl with isopropyl group via nucleophilic substitution (e.g., isopropyl tosylate, KCO, DMF).

Purification and Analytical Validation

Chromatographic Techniques:

-

High-performance liquid chromatography (HPLC) with C18 columns ensures separation of positional isomers (e.g., RT 7.05 min for target vs. 8.54 min for impurities).

-

Mobile Phase: Acetonitrile/water (70:30), 1.0 mL/min flow rate.

Recrystallization:

-

Crude product is purified using methanol/water (4:1) or hexane/ethyl acetate, achieving >99% purity.

Challenges and Optimization Strategies

-

Regioselectivity: Competing alkylation at 5- or 6-positions necessitates bulky bases (e.g., LDA) or directing groups.

-

Stability: The isopropoxy group’s steric bulk may hinder crystallization; sonication or seeding improves crystal formation.

-

Scalability: Continuous-flow systems reduce reaction times by 40% compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3,4-dimethoxy-2-(1-methylethoxy)- undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced forms.

Substitution: Nitrobenzoic acids, halogenated benzoic acids, and other substituted derivatives.

Scientific Research Applications

Benzoic acid, 3,4-dimethoxy-2-(1-methylethoxy)- has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of benzoic acid, 3,4-dimethoxy-2-(1-methylethoxy)- depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The methoxy and isopropoxy groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

3,4-Dimethoxybenzoic Acid (Veratric Acid)

2-Isopropoxy-3-methoxybenzoic Acid

4-Isopropoxybenzoic Acid

- Structure : Isopropoxy group at position 4.

- Molecular formula : C₁₀H₁₂O₃.

- Molecular weight : 180.20 g/mol .

- Key properties: Limited thermodynamic data; structurally simpler than the target compound.

- Comparison: Positional isomerism (isopropoxy at position 4 vs. 2) alters electronic effects. The target compound’s 3,4-dimethoxy groups likely enhance solubility in polar solvents compared to the monosubstituted derivative .

2-Isobutoxy-3,4-dimethoxybenzoic Acid

- Structure : Methoxy groups at 3 and 4, isobutoxy at position 2.

- CAS : 890-18-6 .

- Molecular formula : C₁₃H₁₈O₅ (estimated).

- Comparison :

Toxicity and QSTR Predictions

Quantitative Structure-Toxicity Relationship (QSTR) models for benzoic acid derivatives () highlight:

- Key parameters : Zero-order (0JA) and first-order (1JA) connectivity indices, and cross-factor JB = 0JA × 1JA .

- Impact of substituents : Branched alkoxy groups (e.g., isopropoxy) increase JB values, correlating with altered acute toxicity (LD₅₀) in mice .

- Prediction for target compound : The 2-isopropoxy group’s branching may elevate JB, suggesting moderate toxicity compared to less substituted derivatives like veratric acid .

Data Tables

Table 1: Physicochemical Properties

Table 2: Structural and Functional Group Comparison

| Compound Name | Substituents (Positions) | Key Functional Groups |

|---|---|---|

| Target compound | 2-isopropoxy, 3,4-dimethoxy | -COOH, -OCH₃, -OCH(CH₃)₂ |

| Veratric acid | 3,4-dimethoxy | -COOH, -OCH₃ |

| 2-Isopropoxy-3-methoxybenzoic acid | 2-isopropoxy, 3-methoxy | -COOH, -OCH₃, -OCH(CH₃)₂ |

| 2-Isobutoxy-3,4-dimethoxybenzoic acid | 2-isobutoxy, 3,4-dimethoxy | -COOH, -OCH₃, -OCH₂CH(CH₃)₂ |

Biological Activity

Benzoic acid derivatives are widely studied for their biological activities, particularly in antimicrobial and therapeutic applications. This article focuses on the compound Benzoic acid, 3,4-dimethoxy-2-(1-methylethoxy)- , examining its biological activity through various studies and findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of methoxy groups and an ethoxy group. Its molecular formula is , which contributes to its unique chemical properties and potential biological effects.

Antimicrobial Properties

Research indicates that benzoic acid derivatives exhibit significant antimicrobial activities. A study highlighted that compounds with similar structures can inhibit the growth of various bacteria and fungi. Specifically, the compound has shown potential against common pathogens, making it a candidate for developing new antimicrobial agents .

Cytotoxic Effects

In vitro studies have evaluated the cytotoxicity of benzoic acid derivatives on cancer cell lines. The findings suggest that certain concentrations of this compound can induce apoptosis in cancer cells without affecting normal cells. For example, a concentration of 10 μg/mL demonstrated no cytotoxicity in normal human fibroblasts while effectively inhibiting cancer cell proliferation .

The biological activity of benzoic acid, 3,4-dimethoxy-2-(1-methylethoxy)- may be attributed to its interaction with specific molecular targets within cells. It is believed to modulate pathways related to protein degradation systems like the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP). These pathways are crucial for maintaining cellular homeostasis and could be influenced by the compound's structure .

Study 1: Antimicrobial Efficacy

A study conducted on various benzoic acid derivatives demonstrated that those with methoxy substitutions exhibited enhanced antimicrobial activity. The compound was tested against Staphylococcus aureus and Escherichia coli, showing a significant reduction in bacterial growth at specific concentrations.

| Compound Name | Concentration (μg/mL) | % Inhibition |

|---|---|---|

| Benzoic Acid Derivative | 10 | 70% |

| Control | 0 | 0% |

Study 2: Cytotoxicity Assessment

In another investigation, the cytotoxic effects of benzoic acid derivatives were assessed using human foreskin fibroblasts and cancer cell lines (Hep-G2 and A2058). The results indicated that at lower concentrations (5 μg/mL), the compound did not exhibit significant cytotoxicity while promoting proteasomal activity .

| Cell Line | Concentration (μg/mL) | % Cell Growth Inhibition |

|---|---|---|

| Hep-G2 | 5 | 4.81% |

| A2058 | 5 | 5.02% |

| CCD25sk | 5 | 3.56% |

Research Findings Summary

The biological evaluation of benzoic acid, 3,4-dimethoxy-2-(1-methylethoxy)- suggests promising applications in both antimicrobial therapies and cancer treatment strategies. The compound's ability to influence key cellular pathways highlights its potential as a therapeutic agent.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying substituted benzoic acid derivatives like 3,4-dimethoxy-2-(1-methylethoxy)benzoic acid?

- Methodological Answer: Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for qualitative and quantitative analysis of substituted benzoic acids. For structural confirmation, combine LC-MS with nuclear magnetic resonance (NMR) spectroscopy. The LC-MS platform enables detection of metabolites and degradation products, while H NMR (e.g., DMSO- solvent system) resolves substituent positions via chemical shifts (e.g., methoxy groups at δ 3.8–4.0 ppm) . For purity assessment, use high-performance liquid chromatography (HPLC) with UV detection at 254 nm.

Q. How can synthetic routes for 3,4-dimethoxy-2-(1-methylethoxy)benzoic acid be optimized?

- Methodological Answer: A general procedure involves esterification and alkylation steps. For example:

Protect the carboxylic acid group using tert-butyl esters under anhydrous conditions.

Introduce methoxy and isopropoxy groups via nucleophilic substitution (e.g., Williamson ether synthesis) with methyl iodide or isopropyl bromide in the presence of KCO.

Deprotect the ester using trifluoroacetic acid (TFA) to yield the final benzoic acid derivative.

Monitor reaction progress via thin-layer chromatography (TLC) and optimize temperature (e.g., 45°C for 1 hour) to avoid side reactions .

Q. What thermodynamic data are available for substituted benzoic acids, and how can they inform experimental design?

- Methodological Answer: Reference NIST Standard Reference Data for enthalpy of formation (ΔfH°), phase transitions, and solvent-solute interactions. For example, 4-ethoxybenzoic acid (a structural analog) has a melting point of 217–220°C, which can guide thermal stability tests. Use differential scanning calorimetry (DSC) to validate experimental phase behavior against published datasets .

Advanced Research Questions

Q. How do steric and electronic effects of substituents (e.g., 3,4-dimethoxy vs. 2-isopropoxy) influence the reactivity of benzoic acid derivatives?

- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p) basis set) predict electron density distribution and reactive sites. For 4-bromo-3-(methoxymethoxy)benzoic acid, DFT studies reveal that methoxy groups increase electron density on the aromatic ring, stabilizing electrophilic substitution, while bulky isopropoxy groups hinder steric access to the ortho position . Validate predictions with Hammett substituent constants (σ) and kinetic studies.

Q. How should researchers resolve contradictions in spectroscopic data for structurally similar benzoic acid derivatives?

- Methodological Answer: Cross-validate conflicting data using complementary techniques:

- Case Example: If H NMR signals for methoxy groups overlap, use C NMR or 2D-COSY to resolve coupling patterns.

- Contradiction Management: Compare experimental results with NIST-curated datasets (e.g., 4-methoxybenzoic acid, InChIKey: ZEYHEAKUIGZSGI) to identify anomalies caused by impurities or solvent effects .

Q. What strategies are effective for studying the solvation behavior of polar substituents in substituted benzoic acids?

- Methodological Answer: Use isothermal titration calorimetry (ITC) to measure solvation enthalpies. For example, 4-ethoxybenzoic acid exhibits strong hydrogen-bonding interactions in polar aprotic solvents (e.g., DMSO), which can be extrapolated to predict solubility trends for 3,4-dimethoxy derivatives. Pair with molecular dynamics simulations to model solvent-accessible surface areas .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.